molecular formula C53H69Cl3N2O14 B1674625 Gantacurium chloride CAS No. 213998-46-0

Gantacurium chloride

Cat. No.: B1674625
CAS No.: 213998-46-0
M. Wt: 1064.5 g/mol
InChI Key: SDIFKXLSGXCGEN-WJUBNSBASA-L
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Preparation Methods

Chemical Reactions Analysis

Gantacurium chloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include physiological conditions for cysteine adduction and aqueous environments for hydrolysis. The major products formed from these reactions are the hydrolyzed ester and cysteine adducts .

Scientific Research Applications

Gantacurium chloride has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Gantacurium chloride is a novel neuromuscular blocking agent that belongs to the class of non-depolarizing muscle relaxants. It has garnered attention due to its rapid onset and ultra-short duration of action, making it a potential alternative to traditional neuromuscular blockers like succinylcholine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical findings, and potential applications.

Pharmacological Properties

Mechanism of Action

This compound functions by competitively inhibiting the binding of acetylcholine to nicotinic receptors at the neuromuscular junction. Its unique structure allows for rapid inactivation through cysteine adduction, forming a pharmacologically inert compound that cannot interact with the postjunctional acetylcholine receptor. This process is independent of body pH and temperature, distinguishing it from other neuromuscular blockers like atracurium and cisatracurium, which are affected by these factors .

Pharmacokinetics

  • Onset of Action : Gantacurium exhibits a rapid onset, achieving maximum neuromuscular block within approximately 90 seconds at doses ranging from 2.5 to 3 times the effective dose (ED95) of 0.19 mg/kg in humans .
  • Duration of Action : The clinical duration of action is notably short, lasting less than 10 minutes for doses up to 0.72 mg/kg .
  • Recovery Profile : Recovery from neuromuscular blockade is swift and predictable, with a recovery index (25–75%) of about 3 minutes and complete recovery to a train-of-four (TOF) ratio of 90% occurring within 15 minutes .

Efficacy in Humans

A randomized controlled phase II study involving 230 patients demonstrated that over 90% achieved acceptable tracheal intubation within 60 seconds following administration of gantacurium. The safety profile was favorable, with transient cardiovascular effects observed primarily at higher doses (3x ED95) and histamine release noted at doses exceeding 4x ED95 .

Animal Studies

In feline models, gantacurium effectively induced neuromuscular blockade sufficient to suppress laryngeal reflexes without significant prolongation of apnea compared to baseline measurements. At a dose of 0.5 mg/kg (approximately 5x ED95), no instances of laryngospasm were recorded, indicating its efficacy in preventing airway reflexes during anesthesia .

Comparative Studies

Gantacurium has been compared with other neuromuscular blockers such as mivacurium and succinylcholine:

Parameter Gantacurium Mivacurium Succinylcholine
ED95 (mg/kg)0.190.16Varies
Onset Time≤90 secondsApprox. 2-3 minutes<1 minute
Duration of Action≤10 minutes~22 minutes~10 minutes
Recovery Time~15 minutes~30 minutes~5-10 minutes

Safety Profile

Gantacurium's safety profile appears favorable compared to traditional agents. In studies, it has shown minimal cardiovascular effects at therapeutic doses, with histamine release being a concern only at higher concentrations . Importantly, it does not significantly interact with muscarinic receptors in the airway or cardiovascular system, suggesting a reduced risk for adverse reactions typically associated with other neuromuscular blockers .

Properties

CAS No.

213998-46-0

Molecular Formula

C53H69Cl3N2O14

Molecular Weight

1064.5 g/mol

IUPAC Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride

InChI

InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1

InChI Key

SDIFKXLSGXCGEN-WJUBNSBASA-L

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-]

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-]

Appearance

Solid powder

Key on ui other cas no.

213998-46-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AV 4430A;  GW 280430;  GW 280430A;  GW-0430;  AV4430A;  GW280430;  GW280430A;  GW0430;  AV-4430A;  GW-280430;  GW-280430A;  GW-0430

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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